![molecular formula C23H19N5O B5182051 N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine involves its ability to target specific enzymes and pathways in cells. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, which play a crucial role in cancer cell proliferation. It also modulates the activity of various signaling pathways, such as the MAPK/ERK pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function. It also has antioxidant properties and can scavenge free radicals, which contribute to oxidative stress and cell damage.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine in lab experiments is its specificity and selectivity. It can target specific enzymes and pathways, which makes it a valuable tool for studying various cellular processes. However, one of the limitations is its potential toxicity and side effects, which need to be carefully monitored and evaluated.
Future Directions
There are several future directions for the research and development of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine. One direction is to further investigate its potential applications in cancer therapy, particularly in combination with other drugs. Another direction is to explore its neuroprotective effects and potential applications in neurodegenerative disorders. Additionally, more studies are needed to evaluate its safety and toxicity in humans and animals.
Synthesis Methods
The synthesis of N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine involves the reaction of 1-(2-methoxyphenyl)-1H-benzimidazole-5-carboxylic acid with 4-methyl-1,2-diaminobenzene and phthalic anhydride in the presence of a suitable catalyst. The product is obtained after purification by column chromatography.
Scientific Research Applications
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways. In inflammation research, it has been shown to reduce inflammation by suppressing the production of inflammatory cytokines. In neurological research, it has been found to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
N-[1-(2-methoxyphenyl)benzimidazol-5-yl]-4-methylphthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-15-17-7-3-4-8-18(17)23(27-26-15)25-16-11-12-20-19(13-16)24-14-28(20)21-9-5-6-10-22(21)29-2/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBGEGDSZKLPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC4=C(C=C3)N(C=N4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methylphthalazin-1-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.